2-Amino-1-(pyridin-3-yl)ethanone
Overview
Description
2-Amino-1-(pyridin-3-yl)ethanone is an organic compound that features a pyridine ring substituted with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-3-yl)ethanone typically involves the reaction of 3-pyridinecarboxaldehyde with ammonia or an amine source under controlled conditions. One common method is the reductive amination of 3-pyridinecarboxaldehyde using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in these reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid or pyridine-3-ketone derivatives.
Reduction: 2-Amino-1-(pyridin-3-yl)ethanol.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-Amino-1-(pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(pyridin-2-yl)ethanone: Similar structure but with the amino group at the 2-position of the pyridine ring.
2-Amino-1-(pyridin-4-yl)ethanone: The amino group is at the 4-position of the pyridine ring.
2-Amino-1-(pyridin-3-yl)propanone: Contains an additional methyl group on the ethanone moiety.
Uniqueness
2-Amino-1-(pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the amino group on the pyridine ring can significantly affect the compound’s chemical properties and biological activity .
Biological Activity
2-Amino-1-(pyridin-3-yl)ethanone, also known as EVT-387859, is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its molecular formula and features a pyridine ring with an amino group and an ethanone moiety. The three-dimensional conformation of this compound allows for specific interactions with biological targets, which is crucial for its pharmacological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been reported to exhibit selective activity against Chlamydia, outperforming traditional antibiotics like spectinomycin .
- Antiviral Properties : The compound has been investigated for its potential antiviral effects. Its mechanism may involve inhibition of viral replication through interaction with specific viral proteins or host cell pathways.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although further research is necessary to elucidate its efficacy and mechanism in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways essential for pathogen survival or cancer cell proliferation.
- Receptor Interaction : It has been suggested that this compound interacts with neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Redox Reactions : The compound may participate in redox reactions that affect cellular signaling pathways, contributing to its antimicrobial and anticancer activities.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated that it effectively reduced the viability of Chlamydia-infected cells at concentrations lower than those required for standard antibiotics. The immunofluorescence staining indicated reduced inclusion size in treated cells compared to controls, suggesting effective pathogen clearance without significant cytotoxicity .
Case Study: Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Notably, it was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapy, warranting further investigation into its therapeutic applications .
Properties
IUPAC Name |
2-amino-1-pyridin-3-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUUBRUFWMBQOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445271 | |
Record name | 2-amino-1-(pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51746-82-8 | |
Record name | 2-amino-1-(pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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